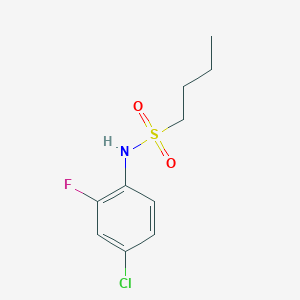
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide, also known as CFTR(inh)-172, is a small molecule inhibitor that is used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the flow of chloride ions across cell membranes. Mutations in the CFTR gene can cause cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR(inh)-172 is used to inhibit the activity of CFTR in order to study its function and potential therapeutic applications.
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 inhibits the activity of this compound by binding to a specific site on the protein. This prevents chloride ions from passing through the channel, which can have a number of physiological effects.
Biochemical and Physiological Effects
This compound(inh)-172 has a number of biochemical and physiological effects. By inhibiting the activity of this compound, it can affect the regulation of ion and fluid transport in the lungs and other organs. This can have implications for the treatment of cystic fibrosis and other diseases that involve the dysfunction of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 has a number of advantages and limitations for use in lab experiments. One advantage is that it is a specific inhibitor of this compound, which allows for the study of its function in isolation. However, it can also have off-target effects on other proteins and ion channels, which can complicate the interpretation of results. Additionally, the effects of this compound(inh)-172 may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are a number of future directions for research on N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 and its potential therapeutic applications. One area of research is the development of more specific inhibitors of this compound that can target specific mutations and restore function to the protein. Additionally, there is ongoing research into the role of this compound in other physiological processes, such as the regulation of insulin secretion in the pancreas. Finally, there is interest in the development of gene therapy approaches to treat cystic fibrosis and other diseases that involve mutations in the this compound gene.
Métodos De Síntesis
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 can be synthesized using a variety of methods. One common method involves the reaction of 4-chloro-2-fluoroaniline with butanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography to obtain pure this compound(inh)-172.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 is used in scientific research to study the function of this compound and its potential therapeutic applications. This compound is involved in a number of physiological processes, including the regulation of ion and fluid transport in the lungs and other organs. Mutations in the this compound gene can cause cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. This compound(inh)-172 is used to inhibit the activity of this compound in order to study its function and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO2S/c1-2-3-6-16(14,15)13-10-5-4-8(11)7-9(10)12/h4-5,7,13H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFCLRCLUMXENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5364184.png)
![[4-(4-methylphenyl)-2-pyrimidinyl]cyanamide](/img/structure/B5364189.png)
![N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5364194.png)
![N-(2-methoxyethyl)-1'-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364207.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B5364214.png)


![2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5364246.png)
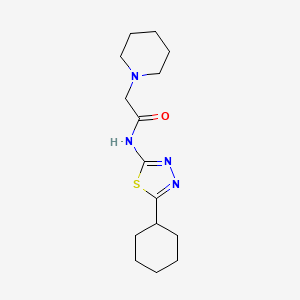
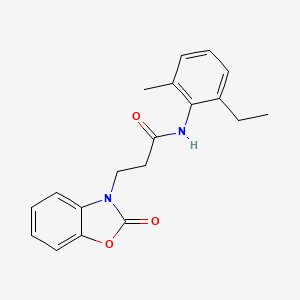
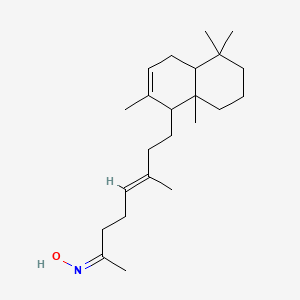
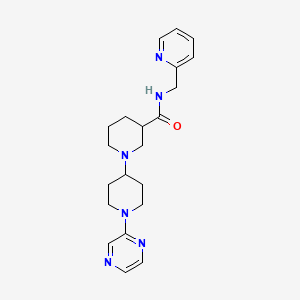

![N-benzyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)pyrimidin-2-amine](/img/structure/B5364308.png)